Synthesis Yield Benchmarking
In the synthesis of the target compound 2-(pyridin-4-yl)-4,5-dihydrooxazole via condensation of 4-cyanopyridine with ethanolamine, optimization using 10% ZrOCl2·8H2O/H-MCM-41 catalyst achieved a 4-cyanopyridine conversion of 98.4% under solvent-free conditions at 110 °C for 3 h [1]. This represents a high-yield synthetic route for the 4-pyridyl isomer, providing a quantitative benchmark for procurement-grade material synthesis.
| Evidence Dimension | Synthetic conversion efficiency (substrate conversion) |
|---|---|
| Target Compound Data | 98.4% conversion of 4-cyanopyridine |
| Comparator Or Baseline | Comparative data for 2-pyridyl isomer under identical conditions not available; class-level inference indicates that synthetic routes vary significantly based on substitution pattern due to electronic differences. |
| Quantified Difference | Not directly comparable; data establishes an achievable benchmark for this isomer. |
| Conditions | Solvent-free condensation; 4-cyanopyridine:ethanolamine molar ratio 1:2; 10% ZrOCl2·8H2O/H-MCM-41 catalyst; 110 °C; 3 h. |
Why This Matters
This establishes a reproducible, high-yield synthetic protocol specific to the 4-pyridyl isomer, enabling reliable procurement of material with defined synthetic provenance.
- [1] LI Xin, QIU Jun. Catalytic Synthesis of 2-(pyridin-4-yl)-4,5-dihydrooxazole. Journal of Jilin Institute of Chemical Technology. 2019;36(9):18-21. View Source
